molecular formula C5H4O3S2 B14277936 5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one CAS No. 128347-04-6

5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one

Cat. No.: B14277936
CAS No.: 128347-04-6
M. Wt: 176.2 g/mol
InChI Key: RGJVGESZVKITEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one is an organic compound with the molecular formula C5H4O2S3. It consists of a planar 1,3-dithiole-2-thione unit with an ethylenedioxy group in the 4,5-positions. The dioxine ring is in a twist-chair conformation .

Chemical Reactions Analysis

5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, Selectfluor, and xenon difluoride (XeF2). Major products formed from these reactions include monochloro, dichloro, and monofluoro derivatives .

Scientific Research Applications

5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. These reactions can modulate biological pathways and exhibit therapeutic effects .

Comparison with Similar Compounds

5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .

Properties

CAS No.

128347-04-6

Molecular Formula

C5H4O3S2

Molecular Weight

176.2 g/mol

IUPAC Name

5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one

InChI

InChI=1S/C5H4O3S2/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2

InChI Key

RGJVGESZVKITEG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)SC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.